molecular formula C19H18F3N3O2S B2376870 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide CAS No. 342615-45-6

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide

Cat. No.: B2376870
CAS No.: 342615-45-6
M. Wt: 409.43
InChI Key: SNOTUZABHQHXGM-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide is a useful research compound. Its molecular formula is C19H18F3N3O2S and its molecular weight is 409.43. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that this compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound . It has been shown to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .

Cellular Effects

It has been shown to enhance the stability of PTC mutated p53 mRNA in certain cell lines . This suggests that it may have a role in regulating gene expression and could potentially influence cellular processes such as cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction, preventing their complex formation . This suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules.

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide has garnered attention in recent pharmacological studies due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoxaline moiety and a trifluoromethylsulfanyl group. Its chemical formula can be represented as follows:

C17H18F3N3OC_{17}H_{18}F_{3}N_{3}O

Structural Features

  • Tetrahydroquinoxaline Core : This bicyclic structure is known for its diverse biological activities.
  • Trifluoromethylsulfanyl Group : This functional group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound often interact with various biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression, such as proteases involved in viral replication.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

  • Anticancer Activity : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 8.10 μM against Jurkat T cells, indicating significant potency compared to other known compounds .
  • Antiviral Properties : Preliminary data suggest potential efficacy against viruses by targeting viral entry mechanisms and replication processes .

Data Table of Biological Activities

Activity TypeAssessed TargetIC50 (μM)Reference
CytotoxicityJurkat T cells8.10
AntiviralViral proteasesTBD
Enzyme InhibitionSpecific enzymesTBD

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various tetrahydroquinoxaline derivatives, this compound was identified as one of the most potent compounds against breast cancer cell lines. The study concluded that modifications to the quinoxaline core significantly enhanced cytotoxicity.

Study 2: Antiviral Mechanism Exploration

Another research project focused on the antiviral activity of this compound against RNA viruses. Through molecular docking studies and subsequent in vitro testing, it was found that the compound effectively binds to the viral protease active site, inhibiting its function and preventing viral replication .

Properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c1-10-7-13-14(8-11(10)2)25-18(27)15(23-13)9-17(26)24-12-5-3-4-6-16(12)28-19(20,21)22/h3-8,15,23H,9H2,1-2H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOTUZABHQHXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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